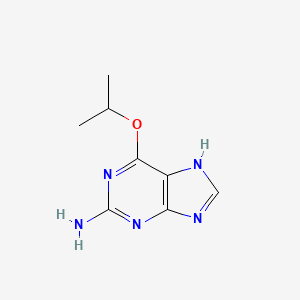

1H-Purin-2-amine, 6-(1-methylethoxy)-

Description

Significance of Purine (B94841) Derivatives in Chemical Biology Research

Purine derivatives are indispensable tools in chemical biology for dissecting and manipulating cellular processes. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including enzymes and receptors. nih.govwikipedia.org This mimicry is the foundation of their use as antimetabolites, which interfere with metabolic pathways. wikipedia.org

Key roles of purine derivatives in research include:

Enzyme Inhibition: Many purine analogues are designed to inhibit key enzymes involved in nucleic acid synthesis or metabolism, a strategy widely used in cancer chemotherapy. wikipedia.orgresearchgate.net For example, thiopurines like 6-mercaptopurine (B1684380) disrupt DNA synthesis in rapidly dividing cancer cells. researchgate.net

Probing Receptor Function: Modified purines act as specific ligands for purinergic receptors, helping to elucidate their roles in neurotransmission, inflammation, and other physiological processes. wikipedia.orgnih.gov

Antiviral Agents: Acyclic nucleoside derivatives, such as acyclovir (B1169) and ganciclovir, are potent antiviral drugs that target viral polymerases, demonstrating the therapeutic potential of modified purine structures. nih.gov

Modulation of Cellular Signaling: As analogues of signaling molecules like cyclic AMP (cAMP) and guanosine (B1672433) triphosphate (GTP), synthetic purines can be used to study and modulate signal transduction cascades. numberanalytics.com

The purine ring's versatility, allowing for substitutions at various positions, enables chemists to fine-tune the molecule's properties, such as solubility, stability, and target affinity, making it a highly adaptable scaffold for creating novel chemical probes and drug candidates. nih.govnih.gov

Overview of 1H-Purin-2-amine, 6-(1-methylethoxy)- in Academic Contexts

1H-Purin-2-amine, 6-(1-methylethoxy)-, also known as 6-isopropoxy-2-aminopurine, is a substituted purine derivative. While not as extensively documented in therapeutic applications as compounds like mercaptopurine or acyclovir, it serves as a valuable chemical intermediate and building block in the synthesis of more complex molecules for research purposes.

Its structure features a 2-amino group, which is characteristic of guanine (B1146940), and an isopropoxy group at the 6-position. This alkoxy substitution is significant as it can influence the compound's solubility and how it interacts with biological targets. The synthesis of related 6-alkoxypurines often involves the nucleophilic substitution of a 6-halopurine, such as 6-chloropurine, with the corresponding alcohol. nih.govacs.org

In academic research, compounds like 1H-Purin-2-amine, 6-(1-methylethoxy)- are typically used in the following contexts:

Synthetic Precursors: They are starting materials for creating libraries of purine derivatives. acs.org Researchers can modify the 2-amino group or other positions on the purine ring to explore structure-activity relationships (SAR) for a particular biological target.

Kinase Inhibitor Scaffolds: The purine scaffold is a common feature in many kinase inhibitors, which are crucial in cancer research. The 2,6-disubstituted purine pattern is a key pharmacophore for targeting various protein kinases. Derivatives are synthesized and tested for their ability to compete with ATP for the kinase's binding site.

Control Compounds: In biological assays, they may be used as negative controls or as points of comparison when evaluating the activity of newly synthesized, more complex purine analogues.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 6-(1-methylethoxy)-1H-purin-2-amine |

| Synonyms | 6-Isopropoxy-2-aminopurine, 2-Amino-6-isopropoxypurine |

| Molecular Formula | C₈H₁₁N₅O |

| Molecular Weight | 193.21 g/mol |

| CAS Number | 116796-03-3 |

Historical Development of Research into Purine-Based Bioactive Molecules

The journey of purine-based bioactive molecules began with the isolation and characterization of the natural purines, adenine (B156593) and guanine. However, the modern era of purine research was ignited in the mid-20th century by the pioneering work of George Hitchings and Gertrude Elion. Their research was based on the rationale that by creating analogues of the purine bases required for DNA synthesis, they could selectively inhibit the growth of rapidly proliferating cells like bacteria and cancer cells. researchgate.net

This research led to the synthesis of 6-mercaptopurine (6-MP) and thioguanine in 1951, which were substitutions of an oxygen atom with sulfur on hypoxanthine (B114508) and guanine, respectively. researchgate.net The successful use of 6-MP in treating childhood acute leukemia, leading to its FDA approval in 1953, was a landmark achievement that validated the antimetabolite approach. researchgate.net

Further milestones in the development of purine analogues include:

Azathioprine: Developed as a prodrug of 6-mercaptopurine, it became a cornerstone immunosuppressant for organ transplantation and autoimmune diseases. wikipedia.orgresearchgate.net

Allopurinol: An inhibitor of xanthine (B1682287) oxidase, it was developed to treat gout by preventing the breakdown of purines into uric acid.

Antiviral Nucleosides: The development of arabinosyl adenine (Ara-A) and later acyclovir revolutionized antiviral therapy. nih.gov Acyclovir's selective activation by a viral enzyme represented a major advance in targeted drug design.

Second-Generation Analogues: In the 1980s and 1990s, new purine nucleoside analogues like fludarabine, cladribine, and pentostatin (B1679546) were approved for treating hematological malignancies, particularly leukemias and lymphomas. mdpi.com

This historical progression highlights a continuous refinement of the purine scaffold, from simple base analogues to complex nucleosides with improved selectivity and efficacy, cementing the role of purine chemistry as a vital component of modern drug discovery. nih.gov

Properties

IUPAC Name |

6-propan-2-yloxy-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-4(2)14-7-5-6(11-3-10-5)12-8(9)13-7/h3-4H,1-2H3,(H3,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPOCPBDXIGEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC2=C1NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203653 | |

| Record name | 1H-Purin-2-amine, 6-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55146-05-9 | |

| Record name | 1H-Purin-2-amine, 6-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055146059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37367 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purin-2-amine, 6-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action of 1h Purin 2 Amine, 6 1 Methylethoxy Derivatives

Enzymatic Inhibition Profiles

The inhibition of cyclin-dependent kinases (CDKs) is a hallmark of this class of purine (B94841) derivatives. CDKs are a family of serine/threonine kinases that play an essential role in regulating the eukaryotic cell cycle, and their dysregulation is frequently associated with cancer. nih.gov Small molecule inhibitors that target CDKs are therefore of significant interest as potential therapeutic agents. nih.govmdpi.com

Research has demonstrated that 6-alkoxypurine derivatives can be potent inhibitors of CDK2. nih.gov The goal of many medicinal chemistry efforts has been to achieve selectivity for CDK2 over other closely related kinases, such as CDK1, to provide more targeted biological effects. nih.govncl.ac.uk

The substituent at the C6 position of the purine ring plays a critical role in determining potency and selectivity. Studies involving the synthesis of various 6-substituted 2-arylaminopurines have shown that groups like the cyclohexylmethoxy group can occupy a lipophilic pocket near the ATP ribose binding site of CDK2. nih.gov The size and conformation of this 6-alkoxy group directly influence the inhibitory activity. nih.gov For instance, certain 6-alkoxypurines exhibit significant selectivity for CDK2 over the closely related CDK1, with some derivatives achieving 80-fold greater inhibition of CDK2. nih.gov Structural analysis of inhibitor-kinase complexes reveals that the inhibitor can stabilize a specific conformation of the glycine-rich loop in CDK2, a conformation not observed in CDK1, which may be exploited to enhance selectivity. nih.gov

Derivatives of 1H-Purin-2-amine, 6-(1-methylethoxy)- function as ATP-competitive inhibitors. nih.govnih.gov This means they bind to the ATP-binding site on the kinase, directly competing with the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP). ncl.ac.uknih.gov The purine scaffold of the inhibitor mimics the adenine (B156593) base of ATP, allowing it to fit into the active site. nih.gov This binding mode is common for many kinase inhibitors, but it also presents a challenge for achieving selectivity, as the ATP-binding sites are highly conserved across the human kinome. nih.govresearchgate.net

Crystal structures of these purine-based inhibitors complexed with CDK2 confirm their position within the ATP-binding site. nih.gov The inhibitor's purine backbone establishes key interactions, while substituents at the C2 and C6 positions form additional contacts that enhance binding affinity and contribute to selectivity. nih.gov For example, a sulfamoylanilino group at the C2 position can form hydrogen bonds that facilitate optimal hydrophobic packing of the arylamino ring within the CDK2 binding site. nih.gov

In addition to CDK inhibition, 6-alkoxypurines have been identified as inhibitors of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that regulates centrosome separation during the onset of mitosis and is a target in cancer therapy. nih.govnih.gov A key research objective has been to repurpose the 6-alkoxypurine scaffold to enhance potency against Nek2 while simultaneously reducing activity against CDK2, thereby improving the selectivity profile. nih.gov

Structure-guided design has shown that modifications to the 6-alkoxy and 2-arylamino substituents can discriminate between Nek2 and CDK2. nih.govnih.gov While some initial 6-alkoxypurines were potent CDK2 inhibitors with weaker Nek2 activity, targeted chemical synthesis has produced derivatives with the reverse profile. nih.gov For example, replacing the 6-alkoxy group with certain (E)-dialkylaminovinyl substituents led to compounds with significant selectivity for Nek2 over CDK2. nih.govnih.gov The data below illustrates the inhibitory activities of several purine derivatives against both Nek2 and CDK2, highlighting the achieved selectivity.

| Compound Name | CDK2 IC₅₀ (µM) | Nek2 IC₅₀ (µM) | Selectivity (Fold, CDK2/Nek2) |

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | 7.0 | 0.62 | >11 |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | 2.70 | 0.27 | 10 |

| Data sourced from Oncotarget. nih.govnih.gov |

The purine scaffold is a fundamental component of nucleosides and nucleotides, which are the building blocks of DNA and RNA. As such, purine analogues have been extensively explored as modulators of enzymes involved in nucleic acid synthesis, such as viral reverse transcriptases and DNA polymerases. nih.govnih.gov These enzymes are critical for the replication of viruses and for cellular DNA maintenance.

Acyclic nucleoside phosphonates, which consist of a purine base linked to a phosphonate (B1237965) group, are a prominent class of antiviral drugs. nih.gov A well-known example is Tenofovir, an inhibitor of the human immunodeficiency virus type-1 reverse transcriptase (HIV-1 RT). nih.gov Its structure, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, is closely related to the core compound of this article. cymitquimica.com These analogues act as chain terminators during DNA synthesis, effectively halting viral replication. nih.gov Similarly, fixed-conformation nucleoside analogues have been developed to modulate the activity of various human DNA polymerases, indicating that purine-based structures can be targeted to a range of polymerases with specificity. nih.gov

Many organisms, including certain parasitic protozoa and bacteria, lack the ability to synthesize purines de novo and are entirely dependent on a purine salvage pathway to acquire them from their host. nih.govresearchgate.net This pathway relies on enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) to convert salvaged purine bases into nucleotides needed for DNA and RNA synthesis. nih.govnih.gov

Inhibition of these essential salvage enzymes is a recognized therapeutic strategy. nih.govmdpi.com Acyclic nucleoside phosphonates (ANPs) containing a purine base have been shown to be potent inhibitors of HGXPRT from the malaria parasite Plasmodium falciparum. nih.gov These compounds act as analogues of the nucleotide product, and some have demonstrated high selectivity for the parasite's enzyme over the human equivalent, with Kᵢ values as low as 100 nM. nih.gov This inhibition disrupts the parasite's ability to produce nucleic acids, leading to a reduction in cell growth. nih.gov The reliance of some cancer cells on purine salvage pathways also makes enzymes like HGPRT a potential target for anticancer agents. nih.govnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

Cellular Pathway Modulation (Preclinical Investigation)

The preclinical investigation of derivatives of 1H-Purin-2-amine, 6-(1-methylethoxy)- has revealed significant interactions with fundamental cellular processes. These purine analogues have been shown to modulate cellular pathways critical for cell survival and proliferation, primarily through interference with the cell cycle and nucleic acid metabolism.

Interference with Cell Cycle Progression Regulatory Elements

Derivatives of 1H-Purin-2-amine, 6-(1-methylethoxy)- have demonstrated the ability to disrupt the normal progression of the cell cycle, a key target in cancer therapy. Studies on related purine-containing compounds have shown that they can induce cell cycle arrest at various phases, ultimately leading to an inhibition of tumor cell growth.

One area of investigation has focused on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives. These compounds have been identified as inhibitors of DNA biosynthesis. nih.gov This inhibition leads to an accumulation of cells in the G1 phase of the cell cycle. nih.gov At higher concentrations, these derivatives can cause significant cell death in the G1 phase, which is observed as an increase in the proportion of cells in the G2/M phase due to a prolonged DNA repair process. nih.gov

Another notable purine derivative, Reversine (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine), is a potent antitumor agent that acts as an inhibitor of Aurora kinases, which are crucial for mitotic regulation. nih.govresearchgate.net This inhibition interferes with cancer cell cycle progression, often leading to arrest in the G2/M phase and the development of polyploidy. researchgate.net The tumor suppressor protein p53 has been shown to play a role in the cellular response to Reversine. nih.gov Silencing of p53 can render cells more sensitive to the effects of Reversine, suggesting a complex interplay between the compound and cell cycle checkpoint controls. nih.gov

Table 1: Effects of 1H-Purin-2-amine, 6-(1-methylethoxy)- Derivatives on Cell Cycle Progression

| Compound/Derivative Class | Primary Molecular Target | Observed Cell Cycle Effect | Cell Lines Studied |

|---|---|---|---|

| N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives | DNA synthesis | G1 phase arrest, G2/M phase accumulation at higher concentrations nih.gov | MDA-MB-231 (breast adenocarcinoma), COLO201 (colorectal adenocarcinoma) nih.gov |

| Reversine (2,6-diamino-substituted purine) | Aurora kinases | G2/M phase arrest, polyploidy nih.govresearchgate.net | C2C12 (murine myoblasts), various cancer cell lines nih.gov |

Interaction with Nucleic Acid Replication and Repair Machinery

The cytotoxic effects of many purine derivatives are directly linked to their ability to interfere with nucleic acid replication and repair. By mimicking natural purines, these compounds can be incorporated into DNA or can inhibit enzymes essential for DNA synthesis.

Derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have been explicitly identified as blockers of DNA synthesis. nih.gov This action is a primary mechanism behind their cytotoxic activity against tumor cells. The observed delay in the G2/M phase of the cell cycle is also indicative of an impact on DNA repair mechanisms, as the cell attempts to repair the drug-induced DNA damage before proceeding to mitosis. nih.gov

Molecular Basis of Prodrug Activation and Intracellular Biotransformation

To enhance the therapeutic index of purine analogues, a prodrug approach is often employed. This strategy involves modifying the active compound to an inactive form that is selectively activated within the target cells or tissue.

The activation of prodrugs can occur through various mechanisms, including enzymatic and chemical processes. mdpi.com For instance, some prodrugs are designed to be activated under the hypoxic conditions often found in solid tumors. nih.gov This can involve reductive enzymes that are more active in low-oxygen environments. nih.gov

Enzymatic hydrolysis is a common pathway for the activation of prodrugs. Enzymes such as esterases, phosphatases, and amidases can cleave labile bonds in the prodrug, releasing the active parent molecule. While specific enzymatic hydrolysis pathways for 1H-Purin-2-amine, 6-(1-methylethoxy)- derivatives are not extensively detailed in the provided search results, the general principle of using enzymes to unmask an active amine group is a well-established strategy in prodrug design. mdpi.com

For example, the activation of some prodrugs can be triggered by reactive oxygen and nitrogen species (RONS), which can be generated by cellular metabolic processes. mdpi.com This can lead to the cleavage of a boronate ester, for example, releasing the active drug. mdpi.com

Once a prodrug enters a cell, it must be converted into its active form to exert its therapeutic effect. This biotransformation can generate one or more active metabolites.

A key example of intracellular activation is the conversion of a fenretinide (B1684555) prodrug. mdpi.com This prodrug can be activated by RONS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), which are present in the cellular environment. mdpi.com The interaction with these species leads to the release of the cytotoxic parent drug. mdpi.com Studies have shown that the presence of the prodrug can lead to a reduction in the levels of these reactive species, indicating that they are consumed during the activation process. mdpi.com

Another mechanism of prodrug activation involves a 1,6-elimination reaction, which can be triggered by an initial enzymatic or chemical event. mdpi.com This reaction cascade results in the cleavage of a linker moiety and the release of the active drug. mdpi.com

Table 2: Mechanisms of Prodrug Activation for Amine-Containing Compounds

| Activation Strategy | Triggering Factor | General Mechanism | Example |

|---|---|---|---|

| Reductive Activation | Hypoxia, Reductive enzymes | Reduction of a functional group (e.g., nitro group) to initiate a cascade reaction releasing the active amine. nih.govnih.gov | KS119 (releases a DNA alkylating agent) nih.gov |

| RONS-Mediated Activation | H₂O₂, ONOO⁻ | Oxidation of a boronate ester or other RONS-sensitive moiety to release the parent drug. mdpi.com | Fenretinide prodrug mdpi.com |

| Enzymatic Hydrolysis | Esterases, Amidases, etc. | Cleavage of an ester or amide bond to unmask the active amine. mdpi.com | General strategy for amine prodrugs mdpi.com |

Mechanistic Insights from Analogue Studies

The study of analogues of 1H-Purin-2-amine, 6-(1-methylethoxy)- provides valuable insights into the structure-activity relationships (SAR) and the molecular mechanisms underlying their biological effects. By systematically modifying the chemical structure of the purine core and its substituents, researchers can identify key features responsible for cytotoxicity and cell cycle interference.

For instance, SAR studies on Reversine-like molecules have explored the impact of different substitutions at the C-2 and C-6 positions of the purine ring. nih.gov These studies aim to optimize the biological activity, selectivity, and pharmacokinetic properties of these compounds. nih.gov The design of such analogues is often guided by computational methods like docking calculations to predict their binding affinity to target proteins such as Aurora kinases. researchgate.net

Investigation of Mutagenic Potential at a Molecular Level

The mutagenic properties of O6-alkylated purine derivatives are a significant area of study due to their structural analogy to endogenous DNA lesions. The presence of an alkoxy group at the O6 position of a guanine (B1146940) analog can interfere with the normal Watson-Crick base pairing during DNA replication, leading to mutations.

Studies on related O6-alkyl-2'-deoxyguanosine (O6-alkyl-dG) lesions in Escherichia coli have shown that these modified bases are potent mutagens. nih.gov The replication machinery can bypass these lesions efficiently, directing the exclusive incorporation of adenine opposite the modified guanine, which results in a G→A transition mutation. nih.gov The frequency of these mutations tends to increase with the size of the alkyl group on the DNA. nih.gov This effect is partly attributed to the varied repair efficiencies by the O6-alkylguanine DNA alkyltransferase (MGMT) enzyme. nih.gov

Similarly, research on the triphosphate derivatives of related N6-methoxy-2,6-diaminopurine (dKTP) and N6-methoxyaminopurine (dZTP) demonstrated that both analogs induce transition mutations when introduced into PCR reactions. A significant bias towards AT→GC mutations was observed for both analogs, with ratios of 15:1 for dKTP and 10:1 for dZTP. nih.gov The most potent mutagens in a separate study on purine analogs in Neurospora crassa were those with a hydroxylamino group at the C6 position, which are believed to cause mutations primarily by mispairing with cytosine, leading to AT→GC base-pair transitions. nih.gov These findings highlight a common mechanism for O6-substituted purines, where altered hydrogen bonding potential leads to specific mispairing events during DNA synthesis.

Table 1: Mutagenic Properties of Related O6-Substituted Purine Analogs

| Compound/Lesion | Model System | Predominant Mutation Type | Key Finding | Citation |

| O6-alkyl-dG (Me, Et, iPr, etc.) | E. coli | G→A Transition | Mutation frequency increases with the size of the alkyl group. nih.gov | nih.gov |

| dKTP (N6-methoxy-2,6-diaminopurine) | PCR (in vitro) | AT→GC Transition | High mutation ratio (15:1) of AT→GC over GC→AT. nih.gov | nih.gov |

| dZTP (N6-methoxyaminopurine) | PCR (in vitro) | AT→GC Transition | Mutation ratio of 10:1 (AT→GC over GC→AT). nih.gov | nih.gov |

| AHA (2-amino-N6-hydroxyadenine) | Neurospora crassa | AT→GC Transition | A highly potent mutagen that mispairs with cytosine. nih.gov | nih.gov |

Site-Selective RNA Activation by Purine Conjugates

Site-selective artificial ribonucleases (ss-aRNases) represent a class of engineered molecules designed to cleave RNA at specific sequences. mdpi.com These molecules are typically conjugates, combining an RNA-recognizing element, such as an oligonucleotide, with a catalytic moiety that performs the chemical cleavage of phosphodiester bonds. mdpi.com

The principle of site-selective RNA activation relies on delivering a reactive group to a specific location on an RNA target. Various chemical groups, including acridine (B1665455) and imidazole-based domains, have been used as the catalytic part of these conjugates. mdpi.com The recognition element hybridizes with the target RNA, positioning the catalytic domain to induce cleavage or modification at or near the target site. mdpi.comnih.gov For instance, a method known as RNA Acylation at Induced Loops (RAIL) uses helper DNA oligonucleotides to create an unpaired loop in the target RNA, exposing the 2'-OH groups at that specific site for chemical functionalization. nih.gov

While the general concept involves using conjugates to direct reactions to specific RNA sites, and purines are fundamental components of the recognition oligonucleotides, specific studies detailing the use of 1H-Purin-2-amine, 6-(1-methylethoxy)- itself as the catalytic or recognition-modifying part of a conjugate for RNA activation are not extensively documented in the available research. However, the broad field of purine-derivative riboswitches, where the binding of a purine ligand to an RNA aptamer activates changes in gene expression, illustrates a natural paradigm for purines modulating RNA function. oup.com

Role in Epigenetic Sensing and Detection Technologies

Epigenetic modifications, such as the methylation of cytosine to form 5-methylcytosine (B146107) (5mC), are crucial for regulating gene expression without altering the underlying DNA sequence. nih.govyoutube.com The development of technologies to accurately detect these modifications is vital for diagnostics and disease research. nih.govnih.gov Derivatives of 1H-Purin-2-amine, 6-(1-methylethoxy)- have emerged as promising tools for this purpose.

Specifically, 6-substituted 2-aminopurine-2'-deoxyribonucleoside 5'-triphosphates, which are triphosphate versions of O6-alkoxy-2-aminopurines, have been developed to trace cytosine methylation. nih.govnih.gov These modified nucleotides function as molecular probes in DNA polymerase-catalyzed reactions. nih.gov The key principle is that DNA polymerases can "sense" the presence of a 5mC in a DNA template by how efficiently they incorporate the modified purine analog opposite it compared to an unmethylated cytosine. nih.govnih.gov This approach offers an alternative to traditional methods like bisulfite sequencing, which requires harsh chemical treatment that can degrade DNA. biorxiv.orgtandfonline.com

The detection of 5-methylcytosine (5mC) using O6-alkylated 2'-deoxyguanosine (B1662781) triphosphate (dGTP) analogues is based on differential incorporation by DNA polymerases. nih.gov Research has demonstrated that modifying the 6-position of 2-aminopurine (B61359) is a particularly effective strategy for creating nucleotides that can sense 5mC. nih.govnih.gov

In these assays, a DNA polymerase extends a primer on a template containing target cytosine sites. When the polymerase encounters a cytosine, it attempts to incorporate the complementary nucleotide from the reaction mix. If the mix contains a 6-substituted 2-aminopurine triphosphate derivative, its incorporation efficiency will vary depending on whether the template cytosine is methylated. nih.gov This difference in incorporation can be measured, for example, by analyzing the reaction products, allowing for the identification of methylated sites.

Studies have evaluated an extended toolbox of these modified nucleotides with various functional groups at the 6-position, confirming that the ability to sense 5mC is a general phenomenon for this class of compounds and not limited to a specific O6-alkyl group. nih.govnih.gov This provides a versatile platform for developing new epigenetic detection technologies.

Table 2: 6-Substituted 2-Aminopurine Derivatives for Epigenetic Sensing

| Compound Class | Technology | Mechanism | Application | Citation |

| O6-alkylated 2'-deoxyguanosine triphosphates | Polymerase-based sensing | DNA polymerase exhibits differential incorporation efficiency opposite 5mC vs. C. nih.govnih.gov | Detection of 5mC in DNA templates without bisulfite treatment. nih.gov | nih.govnih.gov |

| 6-substituted 2-aminopurine-2'-deoxyribonucleoside 5'-triphosphates | Polymerase-based sensing | The polymerase's ability to process the modified nucleotide is modulated by the methylation status of the template base. nih.gov | Serves as a molecular toolbox for examining DNA modifications. nih.gov | nih.gov |

Structure Activity Relationship Sar and Structural Biology of 1h Purin 2 Amine, 6 1 Methylethoxy Class

Systematic Investigation of Substituent Effects on Biological Activity

Systematic modifications of the 2-amino-6-alkoxypurine skeleton have revealed critical insights into how different functional groups contribute to molecular recognition and biological function. These investigations typically involve synthesizing series of analogs where one part of the molecule is varied while the core structure is maintained, allowing for a direct assessment of the substituent's role.

Role of the C-2 Amine Moiety in Target Interaction

The 2-amino group is a cornerstone of the SAR for this class of compounds, often acting as a key hydrogen bond donor that anchors the inhibitor to the hinge region of the kinase ATP-binding pocket. Research into cyclin-dependent kinase (CDK) inhibitors has involved extensive investigation of the C-2 amine moiety. researchgate.net The primary amine (NH2) can form one or two hydrogen bonds with backbone carbonyl groups of the kinase hinge, a canonical interaction for many ATP-competitive inhibitors.

The potency and selectivity of these molecules can be modulated by substitution on this exocyclic amine. For instance, in a study of 2-amino-4,6-disubstituted pyrimidine (B1678525) antagonists for the A1 adenosine (B11128) receptor (A1AR), the introduction of a methyl group to the exocyclic amino group played a prominent role in conferring unprecedented selectivity for the A1AR subtype. acs.org This highlights that even small alkyl substitutions at this position can significantly alter the interaction profile of the molecule, likely by influencing the hydrogen bond geometry, introducing steric constraints, or modifying the local electronic environment. The hypothesis behind this is that such substitutions can lead to stronger binding by reinforcing the hydrogen bond network with key residues in the target protein. acs.org

Significance of O-6 Functionality in Selectivity and Potency

The alkoxy group at the C-6 position, such as the 6-(1-methylethoxy) or isopropoxy group, is a defining feature of this compound class and is pivotal for achieving both high potency and selectivity. This functionality extends into a hydrophobic region of the ATP-binding site known as the ribose-binding pocket. The size, shape, and nature of the alkyl group on the C-6 oxygen can be tailored to optimize van der Waals interactions with non-polar residues in this pocket.

For 6-alkoxy-2-aminopurine derivatives targeting CDKs, the O-6 functionality is essential for selective targeting. researchgate.net By designing more complex or sterically demanding O-6 substituents, it is possible to enhance binding affinity and selectivity for a specific kinase, such as CDK2. researchgate.net Comparative studies have underscored the importance of the oxygen linker. In a series of 6-substituted purines developed as positive inotropes, thioether-linked derivatives (S-alkyl) were found to be superior to their oxygen (O-alkyl) and nitrogen (N-alkyl) isosteres, demonstrating that the nature of the atom at this position profoundly influences biological activity. rsc.org Similarly, in the context of antiviral agents, a series of (S,Z)-2-aminopurine analogues with O6-alkyl, N6-alkyl, and S6-alkyl substituents were synthesized, with the O6-alkyl analogues showing significant activity against various herpesviruses and hepatitis B virus. nih.gov

Impact of Purine (B94841) Ring Substitutions on Kinase Selectivity

Beyond the primary C-2 and C-6 substituents, modifications to the purine ring itself—at the C-8, N-7, and N-9 positions—are critical for fine-tuning kinase selectivity and overcoming drug resistance.

C-8 Position: Substitution at the C-8 position is often poorly tolerated. In a series of O(6)-cyclohexylmethylguanine CDK2 inhibitors, introducing even a small alkyl group at C-8 led to a decrease in potency. nih.gov Structural analysis revealed that these C-8 substituted compounds adopted a novel "reverse" binding mode, where the purine ring is flipped 180° to avoid steric clashes. nih.gov This finding opened a new avenue for design, where specific aryl groups were introduced at the C-8 position to optimize interactions in this alternative binding orientation, ultimately restoring potency. nih.gov In another study, introducing a nitrogen atom at the C-8 position to create 8-azapurine (B62227) analogues generally resulted in lower CDK2 inhibitory activity compared to the parent trisubstituted purines. nih.gov

N-9 Position: The N-9 position is frequently substituted with alkyl or aryl groups that can access additional binding pockets. The length and volume of the alkyl group at N-9 have been identified as potent drivers of selectivity for kinases like Bcr-Abl and BTK. nih.gov In other cases, aryl groups at the N-9 position were found to significantly affect binding affinities to RNA targets. nih.gov

N-7 Position: The N-7 atom of the purine ring can act as a hydrogen bond acceptor. Its interaction is considered a key requirement for the activity of certain 2,6,9-trisubstituted purine kinase inhibitors. nih.gov The regiochemistry of substitution is crucial; studies directly comparing N-7 versus N-9 substitution in 6-aminopurines found that the position of the substituent determined the inhibitory profile against EGF-R and VEGF-R, with the N-7 isomer being specific for VEGF-R2. nih.gov

| Position | Substituent Type | Observed Effect on Activity/Selectivity | Example Target/Compound Class | Reference |

|---|---|---|---|---|

| C-8 | Alkyl (e.g., Isopropyl) | Decreased potency; can induce a "reverse" binding mode in the active site. | CDK2 / O(6)-cyclohexylmethylguanines | nih.gov |

| C-8 | Nitrogen (8-azapurine) | Generally lowered CDK2 inhibitory activity compared to purine counterparts. | CDK2 / 8-Azapurines | nih.gov |

| N-9 | Alkyl Groups | Length and volume of the group are important for potency and selectivity. | Bcr-Abl, BTK / 2,6,9-Trisubstituted purines | nih.gov |

| N-7 | Arylethanone | N-7 substitution conferred selectivity for VEGF-R2 over EGF-R. | VEGF-R2 / N-7 substituted 6-aminopurines | nih.gov |

| N-7 | General | N-7 interaction can be a key requirement for stabilizing inhibitor-kinase complexes. | Oncogenic Kinases / 2,6,9-Trisubstituted purines | nih.gov |

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to predict, rationalize, and guide the synthesis of novel inhibitors. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two key in silico methods used to explore the SAR of the 1H-Purin-2-amine, 6-(1-methylethoxy)- class.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For the 2-amino-6-alkoxypurine class, docking simulations are used to visualize how analogues fit into the ATP-binding site of a target kinase, predicting key interactions such as hydrogen bonds and hydrophobic contacts.

In studies of purine-based inhibitors, docking can reveal why certain substitutions enhance or diminish activity. For example, docking studies on phenylxanthine derivatives targeting adenosine receptors helped to investigate the binding mode and stability of the formed complexes. nih.gov Similarly, the SAR trends for A1 and A2A adenosine receptor antagonists were interpreted using rigorous simulations that began with a receptor-driven docking model, which initially guided the design of the compound series. acs.org These simulations can confirm that the 2-amino group interacts with the kinase hinge, while the 6-alkoxy group occupies the hydrophobic ribose pocket, and can predict how modifications to the purine ring or its substituents will alter this binding pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to build statistically significant mathematical models to correlate the chemical structure of compounds with their biological activity. nih.gov This approach does not require knowledge of the target protein's 3D structure. nih.gov A QSAR model is built by calculating a set of molecular descriptors (e.g., physicochemical, electronic, structural) for a series of compounds and then using statistical methods to find the best mathematical equation relating these descriptors to the observed biological activity (such as IC50 values).

For purine derivatives, QSAR models have been developed to predict anti-herpetic activity and screen virtual libraries for new potential hits. nih.gov In a study of 2,6,9-trisubstituted purine derivatives, 3D-QSAR analysis, combined with molecular docking, suggested that substitutions at the 6-phenylamino ring and the size of the alkyl group at N-9 were key determinants of inhibitory potency. nih.gov These models, once validated, serve as valuable in silico tools for the rapid screening of large compound libraries, helping to prioritize candidates for synthesis and experimental testing, thereby reducing costs and accelerating the drug discovery pipeline. nih.gov

| Component | Description | Example in Purine Inhibitor Design |

|---|---|---|

| Dataset | A collection of compounds with known chemical structures and measured biological activities (e.g., IC50, Ki). | A series of 2-amino-6-alkoxypurine analogues with their corresponding CDK2 inhibition data. nih.gov |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., lipophilicity (LogP), molecular weight, electronic properties, topological indices). | Topological length, topological volume, and lipophilicity used to model activity of 15-LOX inhibitors. nih.gov |

| Mathematical Model | An equation derived from statistical methods (e.g., multiple linear regression, machine learning algorithms) that links descriptors to activity. | A model predicting pIC50 values based on a combination of MNA (Multilevel Neighbourhoods of Atoms) and QNA (Quantum-Chemical) descriptors. nih.gov |

| Validation | The process of assessing the model's statistical significance and predictive power using internal (cross-validation) and external test sets. | Internal validation using a 20-fold randomized exclusion of compounds and external validation with a separate test set. nih.gov |

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure, reactivity, and potential reaction mechanisms of purine derivatives. By calculating various molecular properties, DFT provides insights that are complementary to experimental findings. For compounds in the 1H-Purin-2-amine, 6-(1-methylethoxy)- class, DFT calculations are employed to understand tautomeric stability, reaction pathways, and electronic characteristics that govern their biological activity.

First-principles electronic structure studies on related 6-oxy purine derivatives have demonstrated that different tautomeric forms can exist, and their relative stability is a key determinant of their chemical behavior. nih.gov DFT calculations, often at the B3LYP level of theory with basis sets like 6-311++G(d,p), can be used to fully optimize the geometries of different potential tautomers, as well as the transition states that separate them. researchgate.net For instance, research on 1,3-dimethylisoguanine, a related purine, used DFT to calculate the optimized geometries for the reactant, product, and the transition state of a proposed tautomeric shift. researchgate.net

Furthermore, DFT is used to compute global and local reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help to predict the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net Other calculated properties include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), and the electrophilicity index (ω). researchgate.netnih.gov These parameters provide a quantitative basis for comparing the reactivity of different derivatives within this class. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov For purine analogues, MEP maps can identify the nitrogen and oxygen atoms as centers of negative potential (electrophilic attack sites) and amino-group hydrogens as centers of positive potential (nucleophilic attack sites). nih.gov This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which dictates crystal packing and ligand-receptor binding.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the capacity to donate an electron |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the capacity to accept an electron |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -(I+A)/2) | Measures the propensity to accept electrons |

Crystallographic and Spectroscopic Analysis for Structural Insights

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined through crystallographic and spectroscopic methods. These techniques provide fundamental data on bond lengths, bond angles, and intermolecular forces, which are essential for understanding the structure-activity relationships of 1H-Purin-2-amine, 6-(1-methylethoxy)- and its analogues.

Single-Crystal X-ray Diffraction of Purine Derivatives and Complexes

Single-crystal X-ray diffraction is the premier technique for unambiguously determining molecular structures. nih.gov For purine derivatives, this method provides precise coordinates of non-hydrogen atoms, allowing for the accurate determination of the purine core's geometry, the conformation of its substituents, and the prevalent tautomeric form in the crystalline state. nih.govresearchgate.net

For example, the crystal structure of a related compound, Diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate, was determined to high resolution, confirming its molecular connectivity and stereochemistry. nih.gov The purine ring system in this analogue was found to be nearly planar. nih.gov Similarly, X-ray analysis of another 6-oxy purine derivative was crucial in confirming that the N1 atom on the purine ring was protonated, resolving questions about its tautomeric state that computational models had predicted. nih.gov

It is important to note that while X-ray diffraction is powerful, locating hydrogen atoms can be challenging due to their low scattering power. acs.org In many cases, their positions are inferred from the geometry of neighboring atoms and difference Fourier maps or are refined using constraints. nih.gov More advanced techniques like three-dimensional electron diffraction (3D-ED) are emerging as powerful complements for determining hydrogen positions in microcrystals of purine bases like xanthine (B1682287). nih.govchemrxiv.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₅ClN₅O₄P |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.7991 (12) |

| b (Å) | 13.950 (2) |

| c (Å) | 18.053 (3) |

| Volume (ų) | 1964.0 (6) |

| Z (Molecules per unit cell) | 4 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the crystal structure of the aforementioned 2-amino-6-chloro-purine analogue, molecules are linked by N—H⋯O hydrogen bonds involving the amino group and the phosphonate (B1237965) oxygen atoms, creating a robust three-dimensional network. nih.gov In other 6-oxy purine crystals, intermolecular hydrogen bonds between the N1-H group of one molecule and a substituent oxygen atom of a neighboring molecule have been observed, with N···O distances around 2.8 Å. nih.gov

Beyond classical hydrogen bonds, other interactions such as van der Waals forces, particularly dispersion forces, and π-π stacking interactions between the aromatic purine rings contribute significantly to the lattice energy. nih.govnsf.gov The interplay of these forces can lead to complex packing motifs. Studies on crystalline purine have shown that temperature changes can induce anisotropic thermal expansion due to anharmonicity in the intermolecular hydrogen-bond pattern. nih.gov A comprehensive analysis of these interactions is vital, as different crystal polymorphs, which arise from different packing arrangements, can have distinct physical properties.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.89 | 2.15 | 3.018 (2) | 164.0 |

| N—H···O | 0.89 | 2.20 | 3.025 (2) | 154.0 |

Conformational Dynamics and Their Relevance to Biological Function

While crystal structures provide a static snapshot, molecules are dynamic entities, possessing conformational flexibility that is often essential for their biological function. For 1H-Purin-2-amine, 6-(1-methylethoxy)-, the isopropoxy group attached to the C6 position can rotate, adopting various conformations. The specific orientation of this group can significantly influence how the molecule fits into a biological target, such as the active site of an enzyme.

Molecular dynamics (MD) simulations are a powerful computational method to study these dynamic motions. nih.gov Studies on purine nucleoside phosphorylase (PNP) have used MD simulations to probe the flexibility of bound purine analogue inhibitors. nih.gov The root-mean-square fluctuation (RMSF) of the ligand's heavy atoms is calculated to quantify its flexibility within the binding pocket. nih.gov Results from such studies show that different inhibitors exhibit varying degrees of flexibility, which can be correlated with their binding affinity and inhibitory activity. nih.gov

Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOESY) experiments, can provide information about the predominant solution-state conformation of flexible molecules by measuring through-space proton-proton distances. mdpi.comresearchgate.net The conformational preferences of a molecule in solution may differ from its solid-state structure, as crystal packing forces can stabilize a conformation that is less favorable in solution. nih.gov Understanding the conformational landscape of a purine derivative like 1H-Purin-2-amine, 6-(1-methylethoxy)- is therefore critical for designing compounds that can adopt the optimal bioactive conformation required for interaction with a specific biological target.

| Ligand | Average RMSF (Å) | Interpretation |

|---|---|---|

| Purine Analogue A | 0.92 | High Flexibility |

| Purine Analogue B (e.g., 1H-Purin-2-amine, 6-(1-methylethoxy)-) | 0.69 | Moderate Flexibility |

| Purine Analogue C | 0.49 | Low Flexibility (Rigid Binding) |

Advanced Methodologies in the Research of 1h Purin 2 Amine, 6 1 Methylethoxy

Analytical Techniques for Compound Characterization and Purity Assessment

The definitive characterization of 1H-Purin-2-amine, 6-(1-methylethoxy)- relies on a combination of chromatographic and spectroscopic methods. Each technique provides unique and complementary information regarding the molecule's structure and purity.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 1H-Purin-2-amine, 6-(1-methylethoxy)- and for monitoring the progress of reactions in its synthesis. The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a polar heterocyclic compound like this purine (B94841) derivative, reversed-phase HPLC is typically employed. In this setup, a nonpolar stationary phase (commonly a C18-silica column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the purine ring exhibits strong absorbance.

The purity is determined by integrating the area of the peak corresponding to 1H-Purin-2-amine, 6-(1-methylethoxy)- and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak.

Table 1: Typical HPLC Parameters for Purity Analysis of 1H-Purin-2-amine, 6-(1-methylethoxy)-

| Parameter | Value/Description |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Expected Retention Time | ~12.5 minutes |

| Purity Assessment | >95% (based on peak area) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 1H-Purin-2-amine, 6-(1-methylethoxy)-. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: This experiment identifies the number and type of hydrogen atoms. For this compound, distinct signals are expected for the purine ring proton (H-8), the amine (-NH₂) protons, and the isopropoxy group protons (a methine -CH and two methyl -CH₃ groups). The chemical shifts (δ) are influenced by the electronic environment of each proton. organicchemistrydata.org For instance, the purine proton is typically found downfield due to the aromatic nature of the ring. iaea.org The amine protons often appear as a broad signal that can exchange with deuterium (B1214612) when D₂O is added. libretexts.org

¹³C NMR: This technique provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the purine ring carbons are characteristic, and their positions can be confirmed using Density Functional Theory (DFT) calculations. iaea.orgmdpi.com The carbons of the isopropoxy group will appear in the aliphatic region of the spectrum. docbrown.info

2D NMR (COSY, HMBC): Two-dimensional NMR experiments establish connectivity. Correlation Spectroscopy (COSY) shows which protons are coupled to each other (e.g., the methine and methyl protons of the isopropoxy group). The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive assignment of the isopropoxy group to the C6 position of the purine ring. hyphadiscovery.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1H-Purin-2-amine, 6-(1-methylethoxy)-

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | ~161.5 |

| C4 | - | ~154.0 |

| C5 | - | ~118.0 |

| C6 | - | ~158.0 |

| C8 | ~7.8 (singlet) | ~140.0 |

| NH₂ | ~5.5 (broad singlet) | - |

| O-CH | ~5.3 (septet) | ~70.0 |

Note: Predicted values are based on typical shifts for substituted purines and related structures. Solvent is assumed to be DMSO-d₆.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of 1H-Purin-2-amine, 6-(1-methylethoxy)-. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high precision, allowing for the calculation of the molecular formula.

The molecular formula for the compound is C₈H₁₁N₅O, with a calculated monoisotopic mass of 193.0964 g/mol . In mass spectrometry, the compound will typically be observed as the protonated molecular ion [M+H]⁺ at m/z 194.1042.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion provides structural information. A characteristic fragmentation pattern for this molecule would involve the cleavage of the ether bond. libretexts.org The loss of the isopropyl group (C₃H₇) or propylene (B89431) (C₃H₆) from the molecular ion are expected fragmentation pathways.

Table 3: Expected Mass Spectrometry Fragments for 1H-Purin-2-amine, 6-(1-methylethoxy)-

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₂N₅O⁺ | 194.1042 | Protonated Molecular Ion |

| [M-C₃H₆+H]⁺ | C₅H₆N₅O⁺ | 152.0572 | Loss of propylene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in 1H-Purin-2-amine, 6-(1-methylethoxy)-. vscht.cz

The IR spectrum will show characteristic absorption bands corresponding to the different bonds within the molecule. The N-H stretching of the primary amine group typically appears as two distinct peaks. libretexts.orglibretexts.org The C-H bonds of the aliphatic isopropoxy group will have stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretch of the purine ring appears just above 3000 cm⁻¹. vscht.cznih.gov The spectrum will also feature absorptions for C-O ether stretching and the characteristic C=N and C=C stretching vibrations of the purine ring system. acs.orgnist.gov

Table 4: Characteristic IR Absorption Frequencies for 1H-Purin-2-amine, 6-(1-methylethoxy)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Weak-Medium |

| Aliphatic C-H | Stretch | 2980-2850 | Medium-Strong |

| Purine Ring (C=N, C=C) | Stretch | 1650-1550 | Medium-Strong |

| Amine (N-H) | Scissoring Bend | 1650-1580 | Medium-Variable |

Biophysical Methods for Ligand-Target Interaction Studies

Beyond structural characterization, biophysical methods are employed to investigate how 1H-Purin-2-amine, 6-(1-methylethoxy)- interacts with biological macromolecules, such as enzymes. Purine analogues are widely studied as potential enzyme inhibitors, particularly for protein kinases. nih.govnih.gov

Fluorescence-Based Binding Assays

Fluorescence-based binding assays are a cornerstone of modern drug discovery, offering a sensitive and high-throughput method to quantify the interaction between a compound and its biological target. creative-bioarray.com These assays rely on changes in a fluorescent signal upon binding. Common techniques include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and fluorescence intensity-based assays. nih.govtracerdb.org

In a typical scenario, a fluorescently labeled ligand (a "tracer") that is known to bind to the target protein is used. tracerdb.org When the tracer is unbound and in solution, it tumbles rapidly, resulting in depolarized emitted light when excited with polarized light. nih.gov Upon binding to a much larger protein, its rotation slows significantly, and the emitted light remains polarized. A test compound, such as 1H-Purin-2-amine, 6-(1-methylethoxy)-, would be introduced to compete with the tracer for binding to the target. A successful competitor would displace the tracer, leading to a decrease in fluorescence polarization. The data from such an assay can be used to determine the binding affinity (Ki or IC50) of the test compound.

Table 1: Hypothetical Data from a Fluorescence Polarization-Based Competition Assay

| Concentration of 1H-Purin-2-amine, 6-(1-methylethoxy)- (nM) | Fluorescence Polarization (mP) | Percent Inhibition (%) |

| 0.1 | 350 | 0 |

| 1 | 345 | 1.4 |

| 10 | 320 | 8.6 |

| 100 | 250 | 28.6 |

| 1000 | 150 | 57.1 |

| 10000 | 55 | 84.3 |

This table is illustrative and does not represent actual experimental data for the specified compound.

Cell-Based Assays for Functional Validation (Preclinical Research)

Following the confirmation of binding, researchers typically move to cell-based assays to understand the functional consequences of the compound-target interaction within a biological context.

Cell Proliferation and Viability Studies

These assays are fundamental in assessing a compound's effect on cell growth and survival. mdpi.com A common method is the MTT assay, where the metabolic activity of viable cells reduces a tetrazolium salt to a colored formazan (B1609692) product, which can be quantified spectrophotometrically. frontiersin.org A reduction in cell proliferation or viability after treatment with a compound would result in a lower absorbance reading. Such studies are crucial for identifying compounds with potential anti-cancer or cytotoxic effects. nih.govarchivesofmedicalscience.com

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population. nordicbiosite.com For cell cycle analysis, cells are treated with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide or DAPI. nih.govfluorofinder.com The intensity of the fluorescence from each cell is proportional to its DNA content. This allows researchers to distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). nordicbiosite.com A compound that, for instance, induces cell cycle arrest in the G2/M phase would lead to an accumulation of cells with 4n DNA content. auctoresonline.org

In Vitro and In Vivo Model Systems (Non-Clinical)

To further investigate the mechanism of action and validate the target of a compound, more complex model systems are employed.

Recombinant Protein Expression and Purification for Enzymatic Assays

To study the direct effect of a compound on a specific enzyme, large quantities of the purified enzyme are often required. merckmillipore.com This is typically achieved by expressing the protein recombinantly, often in bacterial (e.g., E. coli) or yeast systems. nih.govnih.govgenextgenomics.com The gene for the target protein is cloned into an expression vector, which is then introduced into the host cells. After inducing protein expression, the cells are lysed, and the target protein is purified using techniques like affinity chromatography. The purified enzyme can then be used in enzymatic assays to determine if the compound of interest acts as an inhibitor or activator.

Mammalian Cell Line Models for Target Validation

Mammalian cell lines are indispensable tools for validating the biological target of a compound in a more physiologically relevant system. cellculturecompany.com Modern gene-editing technologies like CRISPR/Cas9 can be used to create knockout cell lines where the gene for the putative target protein is deleted. nih.govaddgene.org By comparing the effects of the compound on the normal (wild-type) cell line versus the knockout cell line, researchers can confirm if the compound's activity is dependent on the presence of the target protein. For example, if a compound inhibits the proliferation of wild-type cells but has no effect on the knockout cells, it strongly suggests that the deleted protein is the direct target of the compound.

Animal Models for Proof-of-Concept and Mechanistic Studies

The utility of in vivo systems is paramount in elucidating the tangible biological effects and mechanisms of action of novel chemical entities. In the context of the purine analogue 1H-Purin-2-amine, 6-(1-methylethoxy)- , also known as 2-Amino-6-isopropoxypurine , animal models, particularly mouse models, are critical for establishing proof-of-concept for its viral suppression capabilities and for dissecting the intricate molecular pathways involved. While extensive, publicly available research detailing specific animal studies for the viral suppression mechanisms of this exact compound is limited, the established methodologies for related purine analogues provide a clear framework for how such investigations are typically conducted.

Research into compounds of this class generally transitions from initial in vitro screening to in vivo validation. Mouse models are frequently selected due to their genetic tractability, well-understood immunology, and the availability of transgenic strains that can be engineered to be susceptible to specific human viruses. For a compound like 1H-Purin-2-amine, 6-(1-methylethoxy)- , which is structurally related to nucleoside analogues, studies would likely focus on its efficacy against viruses that rely on RNA-dependent RNA polymerase (RdRp) for replication, such as the Hepatitis C virus (HCV) or influenza viruses.

A key objective in these animal studies is to demonstrate that the compound can effectively reduce viral load in a living organism. This is a fundamental proof-of-concept that bridges the gap between cellular assays and potential therapeutic application. Mechanistic studies in these models aim to answer how the compound achieves this viral suppression. This involves analyzing various biological samples from the animal models to observe the compound's effect on both the virus and the host.

For instance, in a mouse model of influenza, researchers would typically infect the animals with a specific strain of the virus and then administer the test compound. The subsequent analysis would involve monitoring key parameters of viral infection and the host response.

Table 1: Illustrative Parameters in Mouse Models for Viral Suppression Studies

| Parameter Category | Specific Measurement | Rationale for Mechanistic Insight |

| Viral Load | Viral titers in lung tissue, bronchoalveolar lavage fluid, and other relevant organs | To quantify the reduction in viral replication and dissemination. |

| Host Immune Response | Levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in serum and lung tissue | To determine if the compound modulates the host immune response to the virus, which can be a key part of the suppression mechanism. |

| Cellular Infiltrates | Quantification of immune cells (e.g., T-cells, B-cells, macrophages) in lung tissue | To assess the compound's impact on the recruitment and activity of immune cells at the site of infection. |

| Histopathology | Microscopic examination of lung tissue for inflammation, damage, and repair | To visually assess the compound's ability to mitigate virus-induced pathology. |

These studies are not designed to evaluate clinical efficacy in terms of symptom reduction in humans but are focused on the fundamental biological processes of viral replication and host interaction. The data gathered from these animal models are crucial for confirming the compound's mechanism of action, which might involve direct inhibition of a viral enzyme like RdRp, or a more complex interplay with the host's innate or adaptive immune system.

While a patent has listed 2-Amino-6-isopropoxypurine among compounds with potential for treating Flaviviridae infections like HCV, the detailed in vivo mechanistic studies remain largely within proprietary research domains or are yet to be published in peer-reviewed literature. google.com The methodologies described above, however, represent the standard and advanced approaches that would be employed to rigorously evaluate the viral suppression mechanism of 1H-Purin-2-amine, 6-(1-methylethoxy)- in a preclinical setting.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Purin-2-amine, 6-(1-methylethoxy)-, and how can reaction yields be improved?

- Methodological Answer : Utilize nucleophilic substitution under inert conditions (e.g., NaH/THF) to introduce the isopropoxy group at the 6-position of the purine scaffold. Monitor reaction progress via TLC or HPLC, and optimize stoichiometry (e.g., 2.5 eq of alcohol to 1 eq purine derivative) to minimize side products . Post-reaction purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances yield.

Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be systematically characterized?

- Methodological Answer : Determine solubility in polar/non-polar solvents (e.g., water, DMSO) using shake-flask methods coupled with UV-Vis spectroscopy. Assess thermal stability via differential scanning calorimetry (DSC) and hygroscopicity under controlled humidity. Reference solubility databases for analogous purine derivatives (e.g., 6-alkoxy-2-aminopurines) to infer trends .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer : Combine H/C NMR to verify substitution patterns (e.g., isopropoxy group at C6) and LC-MS for purity assessment (>95%). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities. Compare spectral data with published 6-alkoxypurines to validate assignments .

Q. What conditions destabilize the compound, and how can degradation products be identified?

- Methodological Answer : Expose the compound to accelerated stress conditions (acid/base hydrolysis, UV light, oxidation). Analyze degradation pathways using HPLC-MS and quantify degradation products via calibration curves. Avoid prolonged storage in protic solvents or under oxygen-rich environments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to mitigate inhalation/contact risks. Implement spill containment measures (e.g., inert adsorbents) and dispose of waste via halogenated solvent protocols. Refer to SDS guidelines for acute toxicity data and first-aid responses (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in heterocyclic transformations?

- Methodological Answer : Employ isotopic labeling (e.g., N or C) to track regioselectivity in alkylation/arylation reactions. Pair experimental data with DFT calculations (e.g., Gaussian) to model transition states and electron density maps. Validate hypotheses via kinetic isotope effects (KIEs) .

Q. What strategies resolve contradictions in reported bioactivity data for 6-alkoxypurine derivatives?

- Methodological Answer : Conduct meta-analyses of published IC values, accounting for assay variability (e.g., cell lines, incubation times). Use multivariate regression to identify confounding factors (e.g., lipophilicity, steric effects). Replicate key studies under standardized conditions to isolate structure-activity relationships (SARs) .

Q. How can multi-variable experimental designs optimize functionalization of the purine core?

- Methodological Answer : Apply factorial design (e.g., 2 models) to evaluate interactions between variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions for introducing substituents at N1 or C8 positions .

Q. What computational frameworks predict the compound’s environmental fate and ecotoxicological impact?

- Methodological Answer : Simulate atmospheric degradation pathways (e.g., ozonolysis, photolysis) using software like EPI Suite. Cross-reference with experimental half-life data in water/soil. Assess bioaccumulation potential via log/BCF models and prioritize metabolites for toxicity screening (e.g., Daphnia magna assays) .

Q. How do steric and electronic effects of the isopropoxy group influence binding to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with protein crystallography data (e.g., kinase ATP-binding sites). Compare binding affinities of 6-alkoxy analogs with varying substituent sizes. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry) and transparently report experimental variables (e.g., solvent purity, humidity) .

- Theoretical Integration : Anchor studies in purine chemistry frameworks (e.g., electronic effects of N7 vs. N9 substitution) and enzyme kinetics models (e.g., Michaelis-Menten for target inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.